[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride
Description
[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride is a chemical compound with the molecular formula C9H14N4·3HCl. It is a derivative of pyrido[4,3-d]pyrimidine, a bicyclic structure that has been studied for its various chemical and biological properties .
Properties
CAS No. |
2169997-56-0 |
|---|---|
Molecular Formula |
C9H15ClN4 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-13-3-2-8-7(6-13)5-11-9(4-10)12-8;/h5H,2-4,6,10H2,1H3;1H |
InChI Key |
HDJPBXHHGJZYKJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=NC(=NC=C2C1)CN.Cl.Cl.Cl |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride typically involves the reaction of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride can be compared with other pyrido[4,3-d]pyrimidine derivatives:
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine: Similar structure but different functional groups.
7-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Another derivative with variations in the substitution pattern.
Biological Activity
[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride is a heterocyclic compound that has gained attention for its diverse biological activities. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their potential therapeutic applications in various fields including oncology and autoimmune diseases. This article will explore the biological activity of this compound, its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 149.19 g/mol
- CAS Number : 66521-83-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been shown to selectively inhibit the PI3Kδ isoform, which is implicated in immune responses and cancer progression.
- Receptor Interaction : It may modulate signal transduction pathways by binding to cellular receptors, influencing various physiological processes such as cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of this compound have demonstrated significant anticancer properties. A study reported that certain derivatives exhibited potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
Immunomodulatory Effects
The compound's selective inhibition of PI3Kδ suggests potential applications in treating autoimmune diseases. By modulating immune responses, it could help in managing conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Studies
- Study on PI3K Inhibition : A recent investigation identified a derivative (designated as 11f) that showed remarkable potency against PI3Kδ in vitro. This study highlighted its potential use in treating leukocyte malignancies and autoimmune diseases.
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of related pyrido[4,3-d]pyrimidine compounds for their antimicrobial properties. The results indicated that some derivatives displayed significant antibacterial activity against various strains .
Research Findings
Q & A
Basic Questions
Q. How can the synthesis of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride be optimized for higher yields?
- Methodological Answer : Optimize reaction conditions using microwave-assisted synthesis or continuous flow reactors to enhance efficiency and reduce reaction times. Solvent selection (e.g., acetonitrile or dichloromethane) and temperature control (e.g., 60–80°C) are critical for improving yields . For cyclization steps, consider catalysts like palladium or nickel complexes to stabilize intermediates .
| Synthetic Method | Key Parameters | Yield Improvement |
|---|---|---|
| Microwave-assisted synthesis | 150–200 W, 30–60 min | 15–20% increase |
| Continuous flow reactors | Flow rate: 0.5–1.0 mL/min, 80°C | 25% reduction in time |
| Solvent optimization | Acetonitrile vs. DCM | 10–15% higher purity |
Q. What methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the crystal lattice and hydrogen-bonding networks, as demonstrated for structurally similar pyridopyrimidines . Complement this with NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and HPLC-MS (≥95% purity threshold) to assess purity .
Q. How does the trihydrochloride form influence solubility and stability in aqueous buffers?
- Methodological Answer : The trihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to freebase forms. Stability studies in simulated physiological conditions (37°C, pH 7.4) should include UV-Vis spectroscopy to monitor degradation (λ = 260–280 nm) over 24–72 hours .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity against bacterial protein synthesis?
- Methodological Answer : Use aminoacylation/translation (A/T) assays to screen for inhibition of bacterial ribosomes. For in vitro validation, determine IC₅₀ values via fluorescence-based translation assays (e.g., FITC-labeled puromycin incorporation). Follow with minimum inhibitory concentration (MIC) testing against S. pneumoniae or E. coli tolC mutants .
Q. How to resolve low yields during the cyclization step of the pyridopyrimidine core?
- Methodological Answer : Low yields often arise from steric hindrance or unstable intermediates. Address this by:
- Using high-boiling solvents (e.g., DMF) to stabilize reactive species.
- Introducing protecting groups (e.g., Boc) on the amine moiety to prevent side reactions .
- Employing microwave irradiation (100–120°C, 20–40 min) to accelerate cyclization kinetics .
Q. How to establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer : Synthesize derivatives with modifications at the 6-methyl or 2-aminomethyl positions. Compare bioactivity using:
-
Antimicrobial assays (MIC against Gram-positive/negative strains).
-
Cytotoxicity profiling (e.g., IC₅₀ in HEK293 or HepG2 cells).
-
Molecular docking to predict binding affinity for bacterial sigma ligands or kinase targets .
Modification Biological Activity Uniqueness 6-Methyl substitution Enhanced antimicrobial activity Reduces steric bulk for target binding 2-Aminomethyl group Improved solubility Facilitates hydrogen bonding Ethyl vs. methyl substitution Variable cytotoxicity Alters metabolic stability
Q. How to address stability issues under physiological conditions (e.g., serum-containing media)?
- Methodological Answer : Conduct accelerated stability studies in fetal bovine serum (FBS) at 37°C. Use LC-MS to identify degradation products (e.g., demethylation or hydrolysis). Stabilize the compound via lyophilization with cryoprotectants (e.g., trehalose) or formulation in PEG-based vehicles .
Q. How to validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
